1,4-Dioxane-2,5-diol, cis-
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Overview
Description
1,4-Dioxane-2,5-diol, cis- is a chemical compound with the molecular formula C4H8O4. This compound is a crystalline mixture of stereoisomers and has a molecular weight of 120.10 . It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,4-Dioxane-2,5-diol, cis- involves several steps. One common method includes the dimerization of glycolic acid . The process typically involves the following steps:
Feeding: Raw materials, which are commercially available and inexpensive, are fed into the reaction vessel.
Reacting: The reaction occurs under mild conditions without the need for high or low temperatures.
Post-processing: The product is purified through filtration and evaporation.
Preparation of the product: The final product is obtained after post-processing.
This method is suitable for large-scale industrial production due to its simplicity, low cost, and minimal environmental impact .
Chemical Reactions Analysis
1,4-Dioxane-2,5-diol, cis- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxyperoxyl radicals.
Reduction: The compound can participate in reduction reactions, although specific details are less documented.
Substitution: It reacts with alcohols like ethanol or methanol to form dialkoxyethane.
Condensation: It can undergo aldol condensation reactions to produce esters, ethers, and inositol phospholipids.
Common reagents used in these reactions include sulfuric acid, triflic acid, and ytterbium triflate as catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Dioxane-2,5-diol, cis- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dioxane-2,5-diol, cis- involves its interaction with various molecular targets and pathways. For example, it can activate C–O and O–H bonds of diols via hydrogen-bonding, leading to dehydrative cyclization . This mechanism is crucial for its role in aldol condensation reactions and the synthesis of heterocyclic compounds .
Comparison with Similar Compounds
1,4-Dioxane-2,5-diol, cis- can be compared with other similar compounds such as:
1,4-Dioxane-2,5-diol, trans-: Another stereoisomer with similar properties but different spatial arrangement.
2,5-Dihydroxy-1,4-dioxane: Another name for the same compound.
Hydroxyacetaldehyde dimer: Another synonym for the compound.
The uniqueness of 1,4-Dioxane-2,5-diol, cis- lies in its specific stereoisomeric form, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
110822-85-0 |
---|---|
Molecular Formula |
C4H8O4 |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
(2R,5R)-1,4-dioxane-2,5-diol |
InChI |
InChI=1S/C4H8O4/c5-3-1-7-4(6)2-8-3/h3-6H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
ATFVTAOSZBVGHC-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@@H](OC[C@@H](O1)O)O |
Canonical SMILES |
C1C(OCC(O1)O)O |
Origin of Product |
United States |
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